molecular formula C15H25N3 B1392649 {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-82-6

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No.: B1392649
CAS No.: 1044528-82-6
M. Wt: 247.38 g/mol
InChI Key: DKQUFXCHLCTJEQ-UHFFFAOYSA-N
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Description

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a chemical compound with the molecular formula C15H25N3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as This compound, has been a subject of recent research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving This compound are not explicitly mentioned in the literature, piperazine derivatives have been studied for their wide range of biological and pharmaceutical activity .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,4-Oxadiazole N-Mannich Bases were synthesized using a primary aromatic amine or 1-substituted piperazine, leading to derivatives with potential antimicrobial and anti-proliferative activities against various cancer cell lines, indicating a broad spectrum of biological properties for this class of compounds (Al-Wahaibi et al., 2021).

Crystal Structure and Molecular Interactions

Cinnarizinium 3,5-dinitrosalicylate is noted for its crystallographic properties, with the diazacyclohexane ring adopting a chair conformation and intricate hydrogen bonding patterns, demonstrating the potential for complex molecular interactions (Dayananda et al., 2012).

Antimicrobial Activity

Several synthesized compounds, including 1,2,4-Triazole Derivatives , displayed promising antimicrobial properties, indicating their potential use in treating infections caused by various microorganisms (Bektaş et al., 2007).

Biochemical Applications

The synthesis of 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, characterized by various analytical techniques, hinting at its potential in biochemical applications (Grijalvo et al., 2015).

Ligand Synthesis and Applications

The synthesis of flexible ligands such as bis(pyrazol‐1‐yl)alkane and related compounds demonstrates the versatility of this chemical framework for potential use in various applications, including catalysis or material science (Potapov et al., 2007).

Anticancer and Antiasthmatic Activity

Xanthene Derivatives were synthesized and exhibited significant vasodilatory activity, indicating potential as anti-asthmatic agents. These compounds were also assessed for their anti-proliferative activity against various cancer cell lines, highlighting their potential in the treatment of asthma and cancer (Bhatia et al., 2016).

Mechanism of Action

Target of Action

It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s possible that this compound may interact with similar targets.

Mode of Action

It’s known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to them and inhibiting their normal function, leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it might be involved in modulating the dopaminergic and serotonergic pathways in the brain .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound might have favorable pharmacokinetic properties that make it a good candidate for drug development.

Result of Action

Some of the synthesized compounds were found to be active and showed good activity against bacillus subtilis and staphylococcus aureus . This suggests that the compound might have antibacterial effects.

Biochemical Analysis

Biochemical Properties

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are crucial for its potential use in treating neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of neurotransmitters, thereby altering gene expression related to mood regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to dopamine and serotonin receptors, inhibiting their activity. This inhibition leads to changes in gene expression and enzyme activity, which are essential for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and altered cellular function. These dosage-dependent effects are crucial for determining its safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. These interactions affect metabolic flux and metabolite levels, which are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action .

Properties

IUPAC Name

3-[4-(3,5-dimethylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-10-14(2)12-15(11-13)18-8-6-17(7-9-18)5-3-4-16/h10-12H,3-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQUFXCHLCTJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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